4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE
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Overview
Description
4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE is a chemical compound with the molecular formula C4H4N6S2. It is known for its unique structure, which includes two 1,2,3-triazole rings connected by a disulfide bond. This compound is typically found in a hydrated form, meaning it contains water molecules within its crystal structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE can be achieved through various methods. One common approach involves the reaction of 1,2,3-triazole with sulfur dichloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted triazoles.
Scientific Research Applications
4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE involves the interaction of its disulfide bond with various biological molecules. The disulfide bond can undergo redox reactions, leading to the formation or breaking of disulfide bonds in proteins. This can affect the structure and function of proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dithiobis(1,2,3-triazole): Similar structure but without the hydrate form.
Bis(1,2,3-triazolyl) disulfide: Another compound with a similar disulfide linkage but different substituents on the triazole rings.
Uniqueness
4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE is unique due to its hydrated form, which can influence its physical properties and reactivity. The presence of water molecules within its crystal structure can affect its solubility, stability, and interactions with other molecules.
Properties
IUPAC Name |
4-(2H-triazol-4-yldisulfanyl)-2H-triazole;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6S2.H2O/c1-3(7-9-5-1)11-12-4-2-6-10-8-4;/h1-2H,(H,5,7,9)(H,6,8,10);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFXTWXWJGTHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1SSC2=NNN=C2.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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